molecular formula C13H16IN B14622657 2-Methyl-1-propylquinolin-1-ium iodide CAS No. 55602-26-1

2-Methyl-1-propylquinolin-1-ium iodide

Cat. No.: B14622657
CAS No.: 55602-26-1
M. Wt: 313.18 g/mol
InChI Key: SMBUDSPMXODKAL-UHFFFAOYSA-M
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Description

2-Methyl-1-propylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring.

Preparation Methods

The synthesis of 2-Methyl-1-propylquinolin-1-ium iodide typically involves the quaternization of 2-methylquinoline with propyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .

Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylquinolin-1-ium iodide involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .

In chemical reactions, its role as a phase-transfer catalyst involves the formation of ion pairs with reactants, facilitating their transfer across phase boundaries and enhancing reaction rates .

Properties

CAS No.

55602-26-1

Molecular Formula

C13H16IN

Molecular Weight

313.18 g/mol

IUPAC Name

2-methyl-1-propylquinolin-1-ium;iodide

InChI

InChI=1S/C13H16N.HI/c1-3-10-14-11(2)8-9-12-6-4-5-7-13(12)14;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1

InChI Key

SMBUDSPMXODKAL-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-]

Origin of Product

United States

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